molecular formula C10H14BNO2 B3103326 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1437051-80-3

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B3103326
CAS No.: 1437051-80-3
M. Wt: 191.04
InChI Key: GOKXCNGZACOZPV-UHFFFAOYSA-N
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Description

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features and have gained significant attention in medicinal chemistry due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including antifungal and antibacterial activities.

Mechanism of Action

Target of Action

The primary target of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.

Mode of Action

The compound binds to the catalytic domain of PDE4B2, a subtype of PDE4. Its boronic acid moiety chelates with the dual metal ions in the catalytic domain, overlapping with the phosphate in cAMP during the hydrolysis process, and extends its interaction into the adenine pocket .

Biochemical Pathways

By inhibiting PDE4, the compound increases the levels of cAMP within cells. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function . This can result in the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a decrease in the production of various cytokines. This can result in reduced inflammation and structural changes in the skin associated with conditions like psoriasis and atopic dermatitis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the local application of the compound can penetrate the skin and inhibit the transcription of certain interleukins induced by specific substances . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the formation of the benzoxaborole core followed by the introduction of the aminomethyl group. One common synthetic route includes the reaction of 3,3-dimethyl-1,2-benzenediol with boric acid to form the benzoxaborole core. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Another benzoxaborole with antifungal activity.

    2-(N,N-dimethylamino)ethylamide of 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] amphotericin B: A conjugate with enhanced antifungal properties.

Uniqueness

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol stands out due to its specific aminomethyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility and bioavailability, making it a more effective antimicrobial agent compared to other benzoxaboroles .

Properties

IUPAC Name

(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKXCNGZACOZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)CN)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (E)-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]-oxaborole-6-carbaldehyde oxime (2.7 g, 13.15 mmol) in AcOH (30 mL) at rt was added zinc dust (2.56 g, 39.45 mmol). The reaction mixture was stirred at 40° C. for 4 h under argon. Methanol was added and the mixture was filtered over Celite. The filtrate was concentrated and dissolved in ethyl acetate. The organic layer was washed with water. The water layer was lyophilized to give the crude compound 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol as a light yellow solid. It was used in next step without further purification.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.56 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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